molecular formula C25H31NO B1668076 (+)-Butaclamol CAS No. 36504-93-5

(+)-Butaclamol

Cat. No.: B1668076
CAS No.: 36504-93-5
M. Wt: 361.5 g/mol
InChI Key: ZZJYIKPMDIWRSN-TZBSWOFLSA-N
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Description

(+)-Butaclamol (C₂₅H₃₁NO, molecular weight 361.529 g/mol) is a non-selective dopamine receptor antagonist with additional activity at serotonin and adrenergic receptors . Its IUPAC name is (3aS,9bR)-3a,4,5,9b-tetrahydro-3H-benzo[e]isoindol-3a-ol, and it complies with Lipinski’s "Rule of Five," indicating favorable drug-like properties for bioavailability . The compound exhibits broad receptor interactions, including binding to dopamine D₁A (Ki = 1.4 nM) and D₁B (Ki = 2.3 nM), serotonin receptors (5-HT₁A, 5-HT₂A, 5-HT₆, 5-HT₇), and α-adrenergic receptors (α₁A, α₂A/B/C) . This multi-receptor profile underpins its use as a pharmacological tool to study neurotransmitter systems and as a non-specific control in radioligand binding assays .

Preparation Methods

Structural Analysis and Synthetic Challenges

(+)-Butaclamol (C₂₅H₃₁NO) features a fused pentacyclic framework with a tertiary butyl group at the 3-position and a hydroxyl group at the 14-position. The stereochemical complexity of the molecule—specifically the (3S,4aS,13bS) configuration—demands enantioselective synthesis to ensure pharmacological activity. Key challenges include:

  • Ring Construction : Sequential formation of the benzocyclohepta[1,2,3-de]pyrido[2,1-a]isoquinoline core.
  • Stereocontrol : Achieving the correct stereochemistry at multiple chiral centers.
  • Functionalization : Introduction of the tert-butyl and hydroxyl groups at specific positions.

Plausible Synthetic Routes

Retrosynthetic Disassembly

Retrosynthetic analysis suggests the following disconnections:

  • Fragmentation of the Pentacyclic Core : The structure may be deconstructed into simpler bicyclic intermediates, such as tetrahydroisoquinoline and pyrido-heterocycles.
  • Late-Stage Functionalization : The tert-butyl group could be introduced via alkylation or Grignard reactions, while the hydroxyl group may arise from oxidation or hydrolysis.

Stepwise Synthesis

Formation of the Isoquinoline Moiety

A Pictet-Spengler reaction between phenethylamine derivatives and aldehydes could yield the tetrahydroisoquinoline core, a strategy employed in the synthesis of structurally related compounds. For example, coupling 3,4-dimethoxyphenethylamine with a substituted aldehyde under acidic conditions generates the bicyclic intermediate.

Construction of the Pyrido-Cycloheptane System

Cyclization via intramolecular Heck or Diels-Alder reactions may assemble the pyrido-cycloheptane fragment. In one approach, a diene intermediate could undergo [4+2] cycloaddition with a dienophile to form the seven-membered ring.

Stereoselective Alkylation

Introduction of the tert-butyl group likely occurs through SN2 alkylation using tert-butyl bromide or a similar electrophile. The stereochemical outcome is controlled by chiral auxiliaries or asymmetric catalysis, as seen in the synthesis of piperazine derivatives.

Hydroxylation and Final Functionalization

The hydroxyl group at position 14 may be installed via Sharpless dihydroxylation or epoxide ring-opening. Subsequent oxidation with Jones reagent or PCC could yield the final alcohol.

Analytical and Purification Techniques

Characterization Methods

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra validate structural integrity and stereochemistry. For example, tert-butyl protons resonate as a singlet near δ 1.2–1.4 ppm.
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (calcd for C₂₅H₃₁NO: 361.5 g/mol).
  • Chromatography : Silica gel column chromatography (CHCl₃:MeOH, 95:5) and preparative HPLC resolve enantiomers.

Purity Assessment

Combustion analysis ensures >95% purity, with carbon and hydrogen percentages within ±0.4% of theoretical values.

Comparative Analysis of Synthetic Strategies

Step Method A (Analogous to) Method B (Analogous to)
Cyclization BOP-Cl-mediated coupling HATU-mediated amidation
Alkylation Bromobutylphthalimide alkylation 1-(2-Chloroethyl)piperidine coupling
Purification Silica gel (CHCl₃:MeOH) Petroleum ether/EtOAc
Yield 44–81% 61–82%

Challenges and Optimization

  • Low Yields in Cyclization : Multi-step cyclizations often suffer from side reactions. Optimizing reaction time (e.g., 6–8 h reflux in acetonitrile) and catalyst loading improves efficiency.
  • Stereochemical Drift : Chiral pool synthesis or enzymatic resolution ensures enantiopurity.

Chemical Reactions Analysis

Types of Reactions: Butaclamol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can yield modified aromatic rings .

Scientific Research Applications

(+)-Butaclamol is aResolved optical isomer of Butaclamol, an antipsychotic drug that belongs to a novel chemical class . While butaclamol itself was studied for schizophrenia treatment, it was never marketed and is now primarily used in research . this compound is the potent neuroleptic form, while (-)-butaclamol is inactive .

Scientific Research Applications

This compound is primarily utilized in scientific research due to its action as a dopamine receptor-blocking agent . Research applications include:

  • Antipsychotic Activity: Studies have demonstrated the antipsychotic activity of this compound in humans . It has been shown to abolish amphetamine-induced stereotyped and rotational behavior in rats .
  • Dopamine Receptor Blockade: this compound's mechanism of action involves blocking dopamine receptors, which is crucial for understanding dopaminergic and adrenergic mechanisms in the brain .
  • cGAS Inhibition: Butaclamol has been identified as a novel inhibitor of cyclic GMP-AMP synthase (cGAS) . This inhibition can reduce the production of 2’3’-cGAMP, a molecule produced as a result of cGAS enzymatic activity .
  • Research on Schizophrenia: Butaclamol was studied for the treatment of schizophrenia but was never marketed . It serves as a model for hypotheses on the molecular requirements for neuroleptic activity .

Behavioral Studies

This compound has been shown to have several behavioral effects:

  • Abolishes amphetamine-induced stereotyped behavior in rats
  • Abolishes rotational behavior in rats with unilateral lesions in the substantia nigra
  • Inhibits lever-pressing response in continuous avoidance procedures
  • Blocks discriminated avoidance behavior
  • Decreases ambulation and rearing in open field tests
  • Antagonizes epinephrine-induced mortality at high doses

cGAS Inhibition Mechanism

Butaclamol inhibits cGAS activation induced by dsDNA, reducing the generation of 2’3’-cGAMP . It does not suppress STING agonist-induced luciferase reporter gene expression, suggesting it specifically inhibits cGAS but not STING . The inhibition of cGAS activation by butaclamol results in the reduction of cGAS-target gene, IFN-β .

Conformational Properties

Conformational energy calculations using the MM2 program have identified four energy-minimized conformations for this compound :

  • Trans conformer A
  • Trans conformer B
  • Cis conformer A
  • Cis conformer B

Trans conformer A is considered the most likely biologically active form .

Case Studies

  • Chronic Schizophrenia: Studies evaluating butaclamol in chronic schizophrenic patients showed significant antipsychotic activity comparable to chlorpromazine, but with a higher incidence of extrapyramidal effects .
  • Neurotensin Content: Research on the effect of butaclamol stereoisomers on neurotensin content in rat brain regions indicated that D2 receptor blockade is required for increased neurotensin concentrations after antipsychotic drug treatment .

Data Table

PropertyDescription
Primary TargetDopamine receptor-blocking agent
Antipsychotic ActivityDemonstrated in human studies; effective in abolishing amphetamine-induced behaviors in rats
cGAS InhibitionInhibits dsDNA-induced cGAS pathway activation, reducing 2’3’-cGAMP production
Behavioral EffectsAbolishes stereotyped and rotational behavior, inhibits avoidance behavior, decreases ambulation and rearing
Conformational PropertiesFour energy-minimized conformations: trans A, trans B, cis A, cis B; trans A is likely the biologically active form
Clinical UseNever marketed as a drug; used in research

Mechanism of Action

Butaclamol exerts its effects by binding to dopamine receptors, particularly the D2 subtype, and blocking the actions of dopamine. This antagonistic action prevents dopamine from exerting its effects on the receptor, thereby modulating the dopaminergic signaling pathways. The compound’s stereoselectivity plays a crucial role in its binding affinity and efficacy .

Comparison with Similar Compounds

(+)-Butaclamol is often compared to other dopamine receptor antagonists, such as flupentixol , chlorpromazine , SCH 23390 , and spiperone , based on potency, selectivity, and receptor-binding profiles. Below is a detailed analysis:

Inhibitory Potency Against Dopamine-Induced cAMP Production

A study comparing antagonists’ ability to inhibit dopamine-induced cAMP increases in insect dopamine receptors (PeaDOP2A) revealed the following potency hierarchy: Flupentixol > Chlorpromazine > this compound > SCH 23390 >> Spiperone . This order aligns with profiles observed in Drosophila melanogaster and Bombyx mori receptors, suggesting evolutionary conservation in antagonist efficacy .

Selectivity and Receptor Binding Profiles

Compound Primary Targets Selectivity Key Binding Affinities (Ki, nM)
This compound D₁A/D₁B, 5-HT₁A/2A/6/7, α₁A/α₂A/B/C Non-selective D₁A: 1.4; D₁B: 2.3; 5-HT₂A: 6.8
Flupentixol D₁/D₂, 5-HT₂, α-adrenergic Non-selective D₂: 0.1–1.0; 5-HT₂A: 4.5
SCH 23390 D₁-like (D₁A/D₁B) Highly selective D₁A: 0.2; D₁B: 0.4
Spiperone D₂, 5-HT₂A, α₁-adrenergic Moderate selectivity D₂: 0.1; 5-HT₂A: 6.0

Key Findings :

  • This compound’s non-selectivity contrasts with SCH 23390, which is highly selective for D₁-like receptors. This makes this compound less suitable for studies requiring receptor-specific modulation but valuable for broad-spectrum antagonism .
  • Flupentixol and chlorpromazine outperform this compound in potency, likely due to stronger hydrophobic interactions with receptor pockets .
  • Spiperone shows negligible activity at D₁-like receptors, highlighting this compound’s unique dual affinity for both D₁ and D₂ subtypes .

Biological Activity

(+)-Butaclamol is a compound primarily recognized for its role as a dopamine receptor antagonist, particularly targeting D2 receptors. Its biological activity extends beyond neuropharmacology, showing potential in various therapeutic areas, including immunology and endocrinology. This article provides a comprehensive overview of the biological activities of this compound, supported by data tables and research findings.

This compound functions mainly as an antagonist at dopamine D2 receptors, which are crucial in regulating neurotransmission related to mood and behavior. The blockade of these receptors is linked to its antipsychotic effects. In addition to its dopaminergic activity, recent studies have highlighted its role as an inhibitor of cyclic GMP-AMP synthase (cGAS), a key player in the innate immune response.

cGAS Inhibition

A significant study demonstrated that this compound inhibits cGAS activation induced by double-stranded DNA (dsDNA). This inhibition leads to reduced production of 2'3'-cGAMP, a secondary messenger involved in immune signaling. The results indicate that butaclamol specifically targets the cGAS pathway without affecting other pattern-recognition receptors, suggesting its potential for treating chronic inflammatory diseases .

Antipsychotic Activity

Clinical evaluations have shown that this compound exhibits significant antipsychotic properties comparable to chlorpromazine (CPZ). In a double-blind study involving chronic schizophrenia patients, doses up to 50 mg/day were effective but associated with a higher incidence of extrapyramidal symptoms compared to CPZ. A lower maintenance dose of 5 to 20 mg/day was suggested for better tolerability .

Neurotensin Modulation

Research has indicated that this compound affects neurotensin levels in the brain, particularly in regions associated with dopamine signaling. Chronic administration increased neurotensin concentrations in the caudate nucleus and nucleus accumbens, supporting the hypothesis that D2 receptor antagonism is linked to neuropeptide modulation .

Endocrine Effects

Studies on hormone secretion profiles revealed that this compound influences growth hormone and prolactin levels. Administration of this compound resulted in altered secretory patterns, which may have implications for understanding its broader endocrine effects .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Focus Findings Reference
cGAS InhibitionInhibits dsDNA-induced cGAS activation; reduces 2'3'-cGAMP production
Antipsychotic ActivityComparable efficacy to CPZ; higher extrapyramidal symptoms at higher doses
Neurotensin ModulationIncreases neurotensin levels in dopamine-related brain regions
Endocrine EffectsAlters growth hormone and prolactin secretion profiles

Q & A

Q. Basic: What experimental approaches are used to characterize the inhibitory effects of (+)-Butaclamol on cGAS activity?

Methodological Answer:
To assess this compound's inhibition of cGAS (cyclic GMP-AMP synthase), researchers employ:

  • Luciferase reporter gene assays : Measure dsDNA-induced activation of cGAS using IFN-stimulated response element (ISRE)-driven luciferase activity in innate immune cells .
  • 2'3'-cGAMP quantification : Use ELISA or mass spectrometry to quantify cGAMP levels, confirming cGAS enzymatic inhibition .
  • Specificity validation : Test this compound against STING agonists (e.g., cGAMP analogs) to exclude off-target effects on downstream signaling .

Q. Basic: How is this compound utilized in dopamine receptor binding assays?

Methodological Answer:
In radioligand displacement assays for dopamine D2-like receptors:

  • Radiolabeled ligands : Use compounds like [³H]spiroperidol to measure receptor binding in tissue homogenates (e.g., striatal membranes) .
  • Non-specific binding control : Add 0.2 nM this compound to displace specific binding, with results expressed as pmol ligand bound/g tissue (specific binding = total − non-specific) .
  • Data validation : Compare with inactive enantiomer (−)-butaclamol to confirm stereoselectivity .

Q. Advanced: How do structural modifications of this compound impact its conformational stability and receptor binding efficacy?

Methodological Answer:

  • Conformational analysis : Use molecular modeling (e.g., pharmacophore mapping) to assess how ring deletions or substituent additions alter ligand-receptor interactions. Poorly managed modifications (e.g., breaking a ring) reduce binding due to loss of critical hydrophobic interactions with dopamine D2 receptors .
  • In vitro validation : Compare modified analogs in mitogenesis assays (e.g., quinpirole-stimulated activity) and radioligand displacement studies to quantify affinity changes .

Q. Advanced: How can researchers resolve contradictions in this compound's efficacy across neuronal models?

Methodological Answer:
Discrepancies (e.g., inhibition of VM neurons vs. spinal cord neurons ):

  • Model-specific factors : Assess tissue-dependent receptor expression (e.g., dopamine receptor subtypes) using qPCR or immunohistochemistry.
  • Functional assays : Compare electrophysiological responses (e.g., action potential frequency) in ventral midbrain (VM) cultures vs. other neuronal systems under identical this compound concentrations .
  • Control experiments : Validate enantiomer specificity; (−)-butaclamol should show no effect in the same assays .

Q. Advanced: What methodologies confirm this compound’s specificity for cGAS over other innate immune pathways?

Methodological Answer:

  • Multi-receptor screening : Test this compound against agonists of TLRs, RIG-I, or NLRP3 to ensure it does not inhibit IFN-β production via alternative pathways .
  • Dose-response profiling : Compare IC₅₀ values for cGAS inhibition vs. off-target receptors (e.g., STING) using luciferase assays .
  • Gene knockout models : Use cGAS-deficient cells to confirm loss of this compound’s inhibitory effects on dsDNA-induced signaling .

Q. Basic: What quality controls are essential for pharmacological studies using this compound?

Methodological Answer:

  • Enantiomeric purity : Validate via chiral HPLC or circular dichroism to exclude contamination by (−)-butaclamol .
  • Batch consistency : Use NMR and mass spectrometry to confirm chemical stability across experimental replicates .
  • Positive controls : Include known cGAS inhibitors (e.g., RU.521) or dopamine antagonists (e.g., haloperidol) to benchmark activity .

Q. Advanced: How do researchers design SAR studies for this compound derivatives targeting cGAS?

Methodological Answer:

  • Scaffold diversification : Synthesize analogs with modifications to the tricyclic core while retaining hydrogen-bonding groups critical for cGAS interaction .
  • High-throughput screening : Use cGAMP quantification in THP-1 macrophages to rank derivative potency .
  • ADMET profiling : Assess metabolic stability (e.g., liver microsomes) and blood-brain barrier permeability to prioritize candidates for in vivo studies .

Q. Basic: What statistical methods are appropriate for analyzing this compound’s dose-response data?

Methodological Answer:

  • Non-linear regression : Fit data to a sigmoidal curve (e.g., log[inhibitor] vs. response) to calculate IC₅₀ values using software like GraphPad Prism .
  • Error reporting : Express variability as mean ± SEM with n ≥ 3 independent experiments .
  • Significance testing : Apply Student’s t-test or ANOVA (with post-hoc corrections) for group comparisons, specifying P-values (e.g., P < 0.05) .

Q. Advanced: How can researchers address this compound’s limited solubility in in vitro assays?

Methodological Answer:

  • Solvent optimization : Use DMSO at ≤0.1% (v/v) to prevent cellular toxicity; confirm solubility via dynamic light scattering .
  • Prodrug design : Synthesize phosphate esters or PEGylated derivatives to enhance aqueous solubility .
  • Alternative formulations : Incorporate cyclodextrins or lipid nanoparticles for sustained release in cell culture .

Q. Advanced: What in vivo models validate this compound’s therapeutic potential for cGAS-related diseases?

Methodological Answer:

  • Autoimmune models : Test in Trex1−/− mice (spontaneous cGAS activation) to measure reductions in serum IFN-β and inflammatory cytokines .
  • Dosing regimens : Optimize pharmacokinetics via IV or oral administration, monitoring plasma half-life and tissue distribution .
  • Safety profiling : Assess hepatotoxicity (ALT/AST levels) and CNS side effects (open-field tests) in rodents .

Properties

CAS No.

36504-93-5

Molecular Formula

C25H31NO

Molecular Weight

361.5 g/mol

IUPAC Name

(1R,6R,8R)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol

InChI

InChI=1S/C25H31NO/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25/h4-10,21-22,27H,11-16H2,1-3H3/t21-,22-,25-/m1/s1

InChI Key

ZZJYIKPMDIWRSN-TZBSWOFLSA-N

SMILES

CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O

Isomeric SMILES

CC(C)(C)[C@]1(CCN2C[C@@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@H]2C1)O

Canonical SMILES

CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O

Appearance

Solid powder

Key on ui other cas no.

36504-93-5

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

36504-94-6 (hydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Butaclamol;  AY-23,028;  AY 23,028;  AY23,028;  AY-23028;  AY 23028;  AY23028;  (-)-Butaclamol;  Butaclamol;  Butaclamol, (-)- l;  (-)Butaclamol;  l-Butaclamol

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

(+)-Butaclamol
(+)-Butaclamol
(+)-Butaclamol
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